![molecular formula C16H14N2O2 B3129616 (4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 339103-59-2](/img/structure/B3129616.png)
(4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone
Description
(4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone , also known as MCLA , is a synthetic compound with interesting chemiluminescent properties. It belongs to the class of luciferin analogues and has been studied for its potential applications in detecting active oxygen species during enzymatic reactions .
Synthesis Analysis
MCLA can be synthesized using a multicomponent condensation reaction. For instance, a solvent- and catalyst-free method involving microwave irradiation has been developed for the synthesis of imidazo[1,2-a]pyridines, which includes MCLA . The specific synthetic route for MCLA would involve the condensation of appropriate precursors under suitable conditions.
Molecular Structure Analysis
The molecular structure of MCLA consists of a 6-membered imidazo[1,2-a]pyrazin-3-one ring system with a 4-methoxyphenyl substituent at one position and a methyl group at another. The 4-methoxyphenyl ring is inclined to the imidazole ring, contributing to its overall conformation . Unfortunately, I don’t have access to the exact crystallographic data for MCLA, but further studies could provide more detailed structural information.
Future Directions
properties
IUPAC Name |
(4-methoxyphenyl)-(6-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-3-8-15-17-9-14(18(15)10-11)16(19)12-4-6-13(20-2)7-5-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBSLHKGDZESLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C(=O)C3=CC=C(C=C3)OC)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.